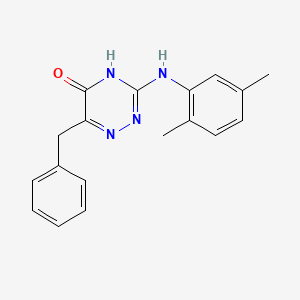

6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-benzyl-3-(2,5-dimethylanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-8-9-13(2)15(10-12)19-18-20-17(23)16(21-22-18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIMEBRFFMDKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazines. This compound has garnered interest due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The structure of the compound suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one can be represented as follows:

Antitumor Activity

Research has shown that compounds containing the triazine moiety exhibit significant antitumor activity. For instance, derivatives of triazine have been studied for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of several triazine derivatives on human cancer cell lines. The results indicated that 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one demonstrated IC50 values in the micromolar range against breast and lung cancer cells. This suggests a promising potential for this compound as an antitumor agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been documented. The compound was tested against various bacterial strains and fungi.

Findings:

In vitro assays revealed that 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

Anti-inflammatory Activity

The anti-inflammatory effects of triazines have been attributed to their ability to inhibit pro-inflammatory cytokines.

Research Study:

A recent study assessed the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

The biological activity of 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one is thought to involve multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival.

- Cytokine Modulation: It may modulate the release of pro-inflammatory cytokines.

- DNA Interaction: Triazine derivatives often interact with DNA or RNA synthesis pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazinones

*Calculated based on molecular formula C₁₉H₁₉N₄O.

Key Observations:

Substituent Impact on Bioactivity: Halogenation (e.g., fluorine, chlorine) at the phenyl ring (as in ) enhances antimicrobial potency by improving membrane permeability and target binding. For example, 4-fluorobenzylidene derivatives exhibit MIC values as low as 3.90 µg/mL against S. aureus . Hydrophilic groups like hydroxypropylthio (compound 12 in ) improve aqueous solubility and reduce cytotoxicity in normal cells while maintaining anticancer efficacy.

Toxicity Profiles: Triazinones with halogen-free substituents (e.g., methoxy or methyl groups) generally show lower toxicity in Daphnia magna assays compared to halogenated derivatives . The target compound’s 2,5-dimethylphenyl group may reduce oxidative stress-related toxicity compared to nitro- or trifluoromethyl-substituted analogues .

Synthetic Accessibility: Benzyl-substituted triazinones (e.g., 6-benzyl derivatives) are typically synthesized via microwave-assisted cyclization of GBB intermediates, achieving yields >70% under optimized conditions . Ethoxy or methoxy groups (as in ) require additional protection/deprotection steps, increasing synthetic complexity.

Anticancer Potential

While the target compound lacks direct activity data, structurally related 1,2,4-triazinones demonstrate significant anticancer effects:

- Compound 12 () inhibits cancer cell proliferation (IC₅₀: 8–12 µM) by targeting protein kinases involved in cell cycle regulation .

Antimicrobial and Antifungal Activity

- Fluorinated triazinones (e.g., 20b in ) exhibit dual antibacterial and antibiofilm activity, with >87% inhibition against E. coli biofilms.

- The absence of halogens in the target compound may limit its antimicrobial potency but reduce off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.